5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide
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Overview
Description
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an oxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group can be introduced through electrophilic aromatic substitution.
Introduction of the Cyano Group: The cyano group can be added via nucleophilic substitution or through the use of cyanating agents such as sodium cyanide.
Formation of the Oxan Ring: The oxan ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxan ring or the chlorophenyl group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N-(4-cyanophenyl)pentanamide
- 5-(4-Chlorophenyl)-N-(4-methoxyoxan-4-YL)pentanamide
Uniqueness
The presence of the cyanooxan group in 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall biological activity.
Biological Activity
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide is a synthetic compound notable for its unique structural features, including a chlorophenyl group, a cyano group, and an oxan ring. These characteristics suggest potential biological activities that merit investigation, particularly in pharmacological contexts.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H21ClN2O2
- CAS Number : 1645406-39-8
The presence of the cyanooxan group may impart distinct chemical and biological properties compared to similar compounds, influencing reactivity and binding affinities .
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. These interactions can lead to modulation of critical biological pathways, although detailed studies are required to elucidate specific mechanisms .
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Antitumor Effects : Compounds that inhibit anti-apoptotic Bcl-2 proteins have been identified as potential therapeutic agents against cancer .
- Neuropharmacology : Analogous compounds have shown effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Antitumor Activity
A study explored the efficacy of related compounds in inhibiting Bcl-2 proteins, crucial for cancer cell survival. The findings suggest that modifications in the chemical structure can enhance the apoptotic effects on tumor cells .
Neuropharmacological Effects
Research on similar chlorophenyl derivatives has demonstrated their ability to modulate GABA receptor activity. For instance, a related compound exhibited significant inhibition of electrically induced contractions in guinea pig ileum, indicating potential neuroactive properties .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
5-(4-Chlorophenyl)-N-(4-cyanophenyl)pentanamide | Moderate antitumor activity | Bcl-2 inhibition |
5-(4-Chlorophenyl)-N-(4-methoxyoxan-4-YL)pentanamide | Neuroactive properties | GABA receptor modulation |
5-(4-Chlorophenyl)-N-(3-nitrophenyl)pentanamide | Antidepressant effects | Serotonin reuptake inhibition |
This comparative analysis underscores the potential for this compound to exhibit unique biological activities based on its structural components.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-15-7-5-14(6-8-15)3-1-2-4-16(21)20-17(13-19)9-11-22-12-10-17/h5-8H,1-4,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSGSKMXQJQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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